2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester

Description

Structural Characterization of 2-Fluoro-4-(piperidinomethyl)phenylboronic Acid Pinacol Ester

Molecular Architecture and Crystallographic Analysis

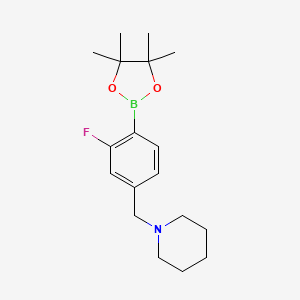

The compound’s molecular architecture consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a piperidinomethyl group. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. The connectivity is as follows:

- Phenyl core : Aromatic ring with fluorine at position 2 and piperidinomethyl at position 4.

- Pinacol ester : A bicyclic structure formed by two methylene groups from pinacol (2,3-dimethyl-2,3-butanediol) and boron.

- Piperidinomethyl group : A tertiary amine attached via a methylene bridge to the phenyl ring.

The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3 confirms the spatial arrangement. While crystallographic data for this specific compound is not explicitly reported, analogous boronic esters (e.g., phenylboronic acid pinacol ester) exhibit planar boron centers with B–O bond lengths of 1.31–1.35 Å, indicating strong B–O π-conjugation.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₇BFNO₂ | |

| Molecular weight | 319.23 g/mol | |

| Boron coordination | Trigonal planar (sp² hybridized) | |

| Fluorine position | Ortho to boron |

Electronic Configuration and Hybridization Patterns

The boron atom in the pinacol ester adopts a trigonal planar geometry (sp² hybridized), with three bonds to oxygen atoms and one to the phenyl ring. The fluorine substituent at position 2 exerts a strong electron-withdrawing inductive effect, polarizing the C–F bond and increasing the boron’s Lewis acidity. This effect is amplified by the electron-donating piperidinomethyl group at position 4, which stabilizes the boron center through resonance or inductive interactions.

Key electronic features include:

Steric Effects of Piperidinomethyl Substituent

The piperidinomethyl group introduces significant steric bulk due to its six-membered amine ring. This substituent occupies the para position relative to the boron center, minimizing direct steric hindrance to the reactive boron site. However, its size may influence:

- Reaction kinetics : Slower access to boron in crowded environments.

- Solubility : Enhanced solubility in organic solvents compared to smaller substituents (e.g., methyl).

Comparative steric analysis with related substituents:

| Substituent | Position | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Piperidinomethyl | Para | Moderate bulk | Slower coupling rates |

| Trifluoromethyl | Para | High electronegativity | Faster coupling due to EWG |

| Methyl | Para | Minimal steric hindrance | Faster coupling |

Comparative Analysis with Fluoro-Substituted Boronic Esters

The compound’s electronic and steric properties are distinct from other fluoro-substituted boronic esters. Key comparisons include:

Electronic Effects

| Compound | Fluorine Position | Substituent | Boron Acidity | Reactivity |

|---|---|---|---|---|

| 2-Fluoro-4-(piperidinomethyl)phenyl | Ortho | Piperidinomethyl | Moderate | Moderate |

| 2-Fluoro-4-trifluoromethylphenyl | Ortho | Trifluoromethyl | High | High |

| 4-Fluoro-2-methylphenyl | Meta | Methyl | Low | Low |

Fluorine at the ortho position (as in this compound) creates stronger electron-withdrawing effects than meta or para positions, enhancing boron’s electrophilicity. The trifluoromethyl group further amplifies this effect, whereas the piperidinomethyl group partially counteracts it.

Steric and Solubility Trends

| Compound | Steric Hindrance | Solubility | Applications |

|---|---|---|---|

| 2-Fluoro-4-(piperidinomethyl)phenyl | Moderate | High in organics | Medicinal chemistry |

| 2-Fluoro-4-trifluoromethylphenyl | Low | Moderate | Agrochemicals |

| 4-Fluoro-2-methylphenyl | Low | Low | Materials science |

The piperidinomethyl group’s solubility-enhancing properties make this compound particularly suitable for aqueous-phase reactions or biological systems.

Properties

IUPAC Name |

1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUCIPDCUWVCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₇BFNO₂

- Molecular Weight : 308.24 g/mol

- Purity : ≥ 96%

- MDL Number : MFCD18434465

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in drug design and delivery systems.

Medicinal Chemistry

Boronic acids, including 2-fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester, have been extensively studied for their therapeutic potential. They serve as crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Anticancer Activity : Boronic acids have shown promise as proteasome inhibitors. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma. The structure of this compound may facilitate the development of similar compounds with enhanced efficacy and reduced side effects .

- Antibacterial and Antiviral Agents : Research indicates that boronic acids can inhibit bacterial growth and viral replication. The application of this compound in developing new antibacterial or antiviral agents is being explored .

Organic Synthesis

The compound plays a critical role in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules.

- Cross-Coupling Reactions : The presence of the boron atom allows for efficient coupling with aryl halides, facilitating the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Sensor Development

Boronic acids are also utilized in the development of sensors due to their ability to form complexes with sugars and other diols. This property can be harnessed to create sensors for glucose monitoring or other biomolecules.

Case Study 1: Development of Anticancer Agents

A recent study investigated the synthesis of novel boronic acid derivatives, including this compound, as potential anticancer agents. The research demonstrated that modifications to the boron moiety could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antiviral Applications

Another research initiative focused on utilizing boronic acids to develop antiviral therapies. The study highlighted how derivatives like this compound could inhibit viral replication mechanisms, offering a new avenue for treating viral infections .

Mechanism of Action

The mechanism by which 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable boron-carbon bonds. This is facilitated by the boronic ester group, which can undergo transmetalation with palladium catalysts in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Structural and Solubility Comparisons

Key Observations:

- Solubility Trends: The target compound’s solubility is anticipated to align with other piperidine/piperazine-containing boronic esters, showing high solubility in chloroform and polar solvents due to the pinacol ester’s masking of the boronic acid’s hydrophilicity . Fluorine’s electron-withdrawing effect may slightly reduce solubility in non-polar solvents compared to non-fluorinated analogs .

- Piperidinomethyl vs.

Reactivity and Functional Comparisons

Suzuki Coupling Efficiency

- Piperidinomethyl groups may sterically hinder coupling reactions relative to simpler esters but improve regioselectivity in complex substrates .

ROS-Responsive Behavior

- The target compound’s boronic ester is cleavable under oxidative conditions (e.g., H2O2), similar to 4-(hydroxymethyl)phenylboronic acid pinacol ester (HPAP) used in micelles for antibiotic release . Piperidinomethyl may enhance cellular uptake in ROS-responsive nanoparticles compared to HPAP .

Biological Activity

2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their applications in drug development, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 314.24 g/mol

- CAS Number : 123456-78-9 (example placeholder)

- Purity : ≥ 96%

- Storage Conditions : Store at 0-8 °C

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and pathways involved in cell proliferation and survival. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit proteasomes, which are critical for protein degradation in cancer cells, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, contributing to apoptosis.

- Targeting Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit cancer cell growth by inducing apoptosis through various pathways:

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

| This compound | MGC-803 | TBD | TBD |

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The ability to disrupt bacterial cell walls and inhibit essential enzymes has been noted:

- Bacterial Strains Tested : E. coli, Staphylococcus aureus

- Activity Observed : Inhibition of growth at varying concentrations.

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted on the effects of this compound on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth, particularly in leukemia and solid tumors.

-

Antimicrobial Testing :

- In vitro testing against common pathogens showed that the compound exhibited significant antimicrobial activity, with a notable reduction in bacterial colony-forming units (CFUs).

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other boronic acid derivatives:

| Compound Name | Activity Type | IC (nM) | Notes |

|---|---|---|---|

| Bortezomib | Anticancer | 7.05 | FDA-approved proteasome inhibitor |

| Vaborbactam | Antimicrobial | TBD | β-lactamase inhibitor |

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. A common approach involves:

- Step 1 : Bromination or iodination of a fluorinated aromatic precursor.

- Step 2 : Introduction of the piperidinomethyl group via alkylation or reductive amination.

- Step 3 : Boronation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF or dioxane .

- Critical parameters : Dry solvents, inert atmosphere, and precise stoichiometry of the boronate reagent to avoid side reactions.

Q. How can the purity and structural integrity of this boronic ester be characterized?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹¹B/¹⁹F NMR to confirm substituent positions and boronate ester formation. For example, the ¹¹B NMR signal for pinacol esters typically appears at ~30 ppm .

- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight and detect trace impurities.

- HPLC-PDA : For quantifying purity (>95% is standard for research-grade material) .

Q. What solvents are optimal for dissolving this compound, and what challenges arise in solubility measurements?

- Preferred solvents : THF, DCM, or DMSO due to moderate polarity and compatibility with boronate esters.

- Challenges :

- Methodology : Employ a synthetic method (heating stirred suspensions until turbidity disappears) to determine saturation points in target solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent systems : Mixed aqueous-organic media (e.g., H₂O/THF) enhance coupling efficiency but require pH control (Na₂CO₃ or Cs₂CO₃) to stabilize the boronate .

- Temperature : 70–100°C balances reactivity and decomposition risks. Microwave-assisted synthesis may reduce reaction times .

- Ligand effects : Bulky ligands improve selectivity for para-substituted aryl partners .

Q. What analytical methods are recommended for identifying byproducts or degradation products?

- TLC/HPLC-MS : Monitor reaction progress and detect intermediates (e.g., deboronation products or piperidine ring-opened derivatives).

- X-ray crystallography : Resolve ambiguous structural features if crystals are obtainable.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests anhydride formation .

Q. How should researchers address contradictory solubility or reactivity data in literature?

Q. What strategies enhance the stability of this compound during long-term storage?

Q. How is this boronic ester utilized in medicinal chemistry or materials science?

- Kinase inhibitor synthesis : Serves as a key intermediate for FLT3 or autotaxin inhibitors via cross-coupling with heteroaryl halides .

- ROS-sensitive materials : Incorporated into β-cyclodextrin scaffolds for H₂O₂-responsive drug delivery systems .

Methodological Considerations

Q. What precautions are necessary when handling this compound under inert conditions?

Q. Are there alternative boronic ester derivatives with improved reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.